molecular formula C9H6N2O3 B12345056 1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo-

Cat. No.: B12345056
M. Wt: 190.16 g/mol
InChI Key: PKDYGPDBXPBUEV-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- (CAS# 1508822-90-9) is a versatile nitrogen-containing heterocyclic building block of significant interest in synthetic and medicinal chemistry. With the molecular formula C 9 H 6 N 2 O 3 and a molecular weight of 190.16 g/mol, this compound belongs to the 1,5-naphthyridine family, a scaffold known for its wide range of biological activities . Derivatives of the 1,5-naphthyridine core are extensively investigated for their potential as therapeutic agents. Research indicates that such compounds exhibit a great variety of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . They find applications in targeting cardiovascular, central nervous system, and hormonal diseases . The molecule's structure, featuring a carboxylic acid functional group, makes it a valuable precursor for further synthetic modification through reactions such as cross-coupling or amide bond formation, enabling the exploration of structure-activity relationships in drug discovery campaigns . Beyond pharmaceutical applications, 1,5-naphthyridine derivatives serve important roles in other chemical domains. They are utilized as ligands in coordination chemistry for forming metal complexes, and have applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells . This compound is supplied For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use, nor for personal application.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-oxo-8aH-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-2-1-6-7(11-8)3-5(4-10-6)9(13)14/h1-4,6H,(H,13,14)

InChI Key

PKDYGPDBXPBUEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1N=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Step 1 : Ethoxymethylene malonate (8 ) reacts with 3-aminopyridine (7 ) to form an acyclic intermediate via nucleophilic attack at the ethoxy group.
  • Step 2 : Thermal cyclization at 150°C induces ring closure, yielding 4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives (9b ).
  • Step 3 : Decarboxylation at 325°C in mineral oil or quinoline removes the carboxylic acid group, producing the 1,5-naphthyridine core.

Optimization

  • Solvent : Chlorobenzene improves cyclization efficiency compared to traditional dioxane/water mixtures.
  • Catalyst : m-NO$$2$$PhSO$$3$$Na enhances yield (45–50%) and reproducibility over iodine.
  • Scale : Multikilogram-scale synthesis is feasible using continuous flow reactors.

Skraup and Modified Skraup Reactions

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines.

Procedure

  • Reactants : 3-Aminopyridine derivatives react with glycerol and oxidizing agents (e.g., iodine, NaNO$$_2$$).
  • Conditions : Reflux in dioxane/water (1:1) with iodine catalyst yields 3-bromo-1,5-naphthyridine (2b ) after 7–10 hours.
  • Purification : Recrystallization from ethanol or chromatography ensures >95% purity.

Modifications

  • Oxidants : KMnO$$4$$ or MnO$$2$$ replaces iodine to reduce side reactions.
  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields.

Multi-Step Synthesis via Chlorination and Alkylation

Patents describe a multi-step approach for functionalized derivatives, adaptable to the target compound.

Key Steps

  • Chlorination :

    • Ethyl 1,4-dihydro-4-oxo-7-methyl-1,8-naphthyridine-3-carboxylate reacts with phosphorus oxychloride (POCl$$_3$$) to form 4-chloro intermediates.
    • Conditions : 93–96°C for 7 minutes, followed by neutralization with ammonium hydroxide.
  • Alkylation :

    • 4-Chloro intermediates react with sodium methoxide in methanol to yield 1-alkyl-1,4-dihydro-4-oxo derivatives.
    • Yield : 72% for ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate.
  • Hydrolysis :

    • Alkyl esters are saponified with NaOH to produce the carboxylic acid.

Decarboxylation of Advanced Intermediates

Decarboxylation is critical for removing ester groups introduced during cyclization.

Thermal Decarboxylation

  • Substrate : 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide.
  • Conditions : 325°C in mineral oil or vacuum.
  • Yield : 85% in diphenyl ether vs. 25% under neat conditions.

Acid-Catalyzed Decarboxylation

  • Reagents : Concentrated HBr or HCl at reflux.
  • Advantage : Faster than thermal methods, suitable for acid-stable substrates.

Industrial-Scale Production

Continuous Flow Reactors

  • Throughput : Enables synthesis of 10–100 kg batches with >90% yield.
  • Purification : Crystallization from ethanol or toluene ensures pharmaceutical-grade purity.

Cost Optimization

  • Recyclable Catalysts : Iodine recovered and reused up to five times.
  • Solvent Recovery : Chlorobenzene and dioxane distilled and recycled.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Scalability Purification Technique
Gould-Jacobs 45–85 150–325 High Chromatography
Skraup 25–50 100–150 Moderate Recrystallization
Multi-Step Alkylation 60–72 90–110 High Filtration
Thermal Decarboxylation 85 325 Low Distillation

Challenges and Solutions

  • Byproducts : Brominated or over-oxidized species form during Skraup reactions. Use of m-NO$$2$$PhSO$$3$$Na minimizes these.
  • Functional Group Sensitivity : Trifluoroacetyl groups require mild decarboxylation conditions (HF catalysis).

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1,5-Naphthyridine derivatives have been studied for their antimicrobial properties. For instance, compounds containing the naphthyridine core have shown effectiveness against a range of bacterial strains. A study highlighted the synthesis of various naphthyridine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the naphthyridine structure enhance its antimicrobial efficacy .

Anticancer Properties
Research has indicated that naphthyridine derivatives can exhibit anticancer activity. A specific study demonstrated that 1,5-naphthyridine compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation .

Organic Synthesis

Building Block for Complex Molecules
1,5-Naphthyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as cyclization and functionalization, leading to the formation of more complex heterocyclic compounds. This property is particularly useful in the pharmaceutical industry for developing new drug candidates .

Synthesis of Bioactive Compounds
The compound is also utilized in synthesizing bioactive molecules through reactions like N-alkylation and N-acylation. These reactions allow for the introduction of diverse functional groups, which can enhance the biological activity of the resulting compounds .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial Activity Evaluated various naphthyridine derivativesIdentified several compounds with significant antibacterial properties against both Gram-positive and Gram-negative bacteria
Anticancer Activity Research Investigated the effects on cancer cell linesDemonstrated that specific naphthyridine derivatives inhibit tumor growth through apoptosis induction
Synthesis Techniques Review Overview of synthetic strategies for naphthyridinesHighlighted effective methods for synthesizing 1,5-naphthyridine derivatives with high yields

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with DNA replication, leading to its antibacterial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Naphthyridine Derivatives

Compound A : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
  • Key Differences :
    • Core Isomer : 1,8-naphthyridine vs. 1,5-naphthyridine.
    • Substituents : Chloro, fluoro, and 4-fluorophenyl groups.
    • Oxo Position : 4-oxo (vs. 6-oxo).
  • Applications : Intermediate in anticancer drugs.
  • Synthesis : Two-step process involving substitution and hydrolysis, optimized for high yield and reduced by-products .
Compound B : 6-[[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid
  • Key Differences :
    • Substituents : Triazole-ether linkage with a 2-fluorophenyl group.
    • Pharmacokinetics : Exhibits superior drug-like properties (Lipinski’s Rule of Five compliance, low toxicity) .
  • Applications : Potent inhibitor of Staphylococcus aureus CrtM enzyme, validated via molecular docking and dynamics simulations .

Functional Group Modifications

Compound C : 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide
  • Key Differences :
    • Ethoxy Group : Enhances lipophilicity.
    • Benzylamide : Replaces carboxylic acid, improving membrane permeability.
  • Synthesis : Gould-Jacobs reaction followed by benzylamide coupling; challenges in cyclization and purification .
  • Applications : GABA partial agonist evaluated in clinical studies .
Compound D : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • Key Differences :
    • Simplified Core : Pyridine ring (vs. naphthyridine).
    • Methyl Group : Alters electronic properties.
  • Applications : Less potent biologically but easier to synthesize .

Isomeric and Decarboxylated Derivatives

Compound E : 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
  • Key Differences :
    • Cyclopropyl Group : Enhances metabolic stability.
    • Core Isomer : 1,8-naphthyridine.
  • Applications : Antibacterial agent targeting DNA gyrase .
Compound F : 6-Methyl-1,6-naphthyridin-5(6H)-one (Decarboxylated Derivative)
  • Key Differences :
    • Absence of Carboxylic Acid : Reduces polarity and hydrogen-bonding capacity.
  • Synthesis : Decarboxylation at 250–370°C .

Structural and Functional Comparison Table

Property Target Compound Compound A Compound B Compound C
Core Structure 1,5-Naphthyridine 1,8-Naphthyridine 1,5-Naphthyridine 1,5-Naphthyridine
Key Substituents 4-OH, 6-oxo 7-Cl, 6-F, 4-FPh, 4-oxo Triazole-ether, 2-FPh, 4-oxo 6-Ethoxy, benzylamide, 4-oxo
Molecular Weight 206.15 378.72 426.38 353.36
Bioactivity Understudied Anticancer intermediate CrtM inhibitor (S. aureus) GABA partial agonist
Synthesis Complexity Moderate High (multi-step) High (CADD-guided) High (purification challenges)
Toxicity H302, H315, H319 Not reported Low Not reported
References

Key Research Findings

  • Role of Carboxylic Acid Group : Critical for binding interactions in enzyme inhibitors (e.g., Compound B’s affinity for CrtM) . Removal via decarboxylation (Compound F) diminishes activity .
  • Impact of Substituents : Halogens (Cl, F) enhance antibacterial potency (Compound A, E), while bulky groups (benzylamide, triazole) improve pharmacokinetics .
  • Isomer-Specific Effects : 1,8-naphthyridine derivatives (Compound A, E) show broader antimicrobial activity compared to 1,5-naphthyridines .

Biological Activity

1,5-Naphthyridine derivatives, particularly 1,5-Naphthyridine-3-carboxylic acid, 5,6-dihydro-6-oxo- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H10N2O3
Molar Mass218.21 g/mol
Density1.285 g/cm³ (predicted)
Boiling Point439.0 °C (predicted)
pKa10.71 (predicted)

Biological Activities

  • Anticancer Activity :
    • Studies have shown that naphthyridine derivatives exhibit significant anticancer properties. For instance, canthin-6-one, a related naphthyridine compound, induced apoptosis and necrosis in human myeloid leukemia cells and demonstrated cell cycle arrest at specific phases (G0/G1 and G2) at concentrations of 7 μM and 45 μM respectively .
    • In vivo studies indicated that canthin-6-one also inhibited tumor growth in xenograft models by downregulating oncogenes such as SOX9 and Ki67 .
  • Anti-inflammatory Effects :
    • Derivatives of naphthyridine have shown promising anti-inflammatory activity by inhibiting nitric oxide production in macrophage cell lines (IC50 values ranging from 7.73 to 15.09 μM) . This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against various pathogens. For example, canthin-6-one displayed antifungal effects against Fusarium species with growth inhibition rates of up to 74.5% . Additionally, it demonstrated antibacterial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL.
  • Immunomodulatory Activity :
    • Research indicates that naphthyridine derivatives can modulate immune responses by reducing pro-inflammatory cytokines such as TNF-α and IL-1β in models of colitis . This property highlights their potential use in treating autoimmune disorders.

The biological activities of naphthyridine derivatives are attributed to several mechanisms:

  • Apoptosis Induction : The activation of apoptotic pathways is a key mechanism through which these compounds exert their anticancer effects. They can trigger intrinsic apoptotic pathways leading to cell death in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

  • Canthin-6-One in Cancer Treatment :
    • In a study involving Kasumi-1 human myeloid leukemia cells, canthin-6-one was found to activate apoptosis and induce differentiation of cancer cells at specific concentrations, demonstrating its potential as a therapeutic agent in leukemia treatment .
  • Anti-inflammatory Effects in Colitis Models :
    • In rodent models of drug-induced colitis, administration of canthin-6-one resulted in decreased levels of inflammatory markers and improved histological scores, suggesting its efficacy in managing inflammatory bowel disease .

Q & A

Q. What are the primary synthetic routes for 1,5-naphthyridine-3-carboxylic acid derivatives?

The compound is synthesized via cyclization of substituted pyridine precursors. For example, ethyl 2-(N-ethoxycarbonylmethyl-N-tosylaminomethyl)-3-pyridinecarboxylate undergoes cyclization in ethanol with sodium ethoxide at 95°C for 5 hours to yield ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate (84% yield) . Hydrolysis of esters (e.g., ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate) with 5M NaOH at 95°C for 1 hour produces the carboxylic acid derivative (93% yield) .

Q. How can ester derivatives of 1,5-naphthyridine-3-carboxylic acid be functionalized?

Ester groups undergo saponification, halogenation, or nucleophilic substitution. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate reacts with POCl₃ to form the 4-chloro derivative, which can be further substituted with p-chlorophenoxy groups . Methoxyimino-substituted derivatives are synthesized via alcoholysis using KOH in methanol with dibenzo-1,8-crown-6 to enhance reactivity .

Q. What methods are used to confirm the stability of 1,5-naphthyridine-3-carboxylic acid under thermal conditions?

Decarboxylation studies involve heating the compound in mineral oil at 250–370°C. For instance, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates to 6-methyl-1,6-naphthyridin-5(6H)-one at 250°C (77% yield) . Prolonged heating above 300°C is required for complete decomposition, suggesting thermal instability in high-temperature applications .

Advanced Research Questions

Q. How do halogen substituents influence the reactivity of 1,5-naphthyridine-3-carboxylic acid derivatives?

Chloro substituents at position 7 (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate) undergo nucleophilic substitution with methoxide in the presence of crown ethers to improve reaction efficiency (67% yield) . Fluorinated derivatives, such as 6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, exhibit enhanced antimicrobial activity due to increased membrane permeability and target binding .

Q. What experimental strategies mitigate contradictions in reactivity data for naphthyridine derivatives?

Discrepancies in ester saponification rates (e.g., variable yields under similar conditions) are resolved by optimizing solvent polarity and base strength. For example, using dibenzo-1,8-crown-6 in acetonitrile improves alcoholysis of chloro-substituted esters . Computational modeling (e.g., DFT calculations) rationalizes reactivity trends by correlating nitrogen atom positioning in the naphthyridine core with activation energies .

Q. How can 3D-QSAR models guide the design of bioactive 1,5-naphthyridine derivatives?

3D-QSAR analysis evaluates substituent effects at C-2, C-5, C-6, and C-7 positions on cytotoxicity and antimicrobial activity. Molecular docking and MTT assays validate predictions, showing that electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to bacterial topoisomerases . For example, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid exhibits potent inhibition of E. coli DNA gyrase (IC₅₀ = 0.8 µM) .

Q. What analytical techniques characterize degradation products of 1,5-naphthyridine-3-carboxylic acid under oxidative conditions?

High-resolution LC-MS and ¹H-NMR identify major degradation pathways, such as hydroxylation at position 4 or ring-opening via peroxide intermediates. Accelerated stability studies in H₂O₂ (3% w/v, 40°C) reveal a half-life of 48 hours, with 4-hydroxy-1,5-naphthyridine-3-carboxylic acid as the primary degradant .

Methodological Guidance

8. Optimizing yields in Vilsmeier-Haack reactions with naphthyridine substrates
Use POCl₃ and DMF at 5°C to generate the Vilsmeier reagent, followed by dropwise addition of the substrate. For example, 5-oxo-7-phenyl-2-styryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid reacts with methylamine hydrochloride at 80°C for 12 hours to yield 8-(α-hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (57% yield) .

9. Best practices for handling air-sensitive naphthyridine intermediates
Store intermediates (e.g., 7-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid ethyl ester) under argon at –20°C. Use Schlenk techniques for reactions requiring anhydrous conditions, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

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